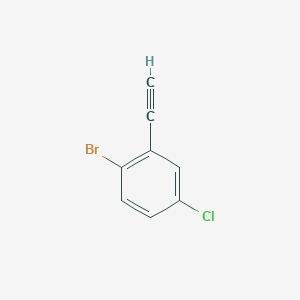

1-Bromo-4-chloro-2-ethynylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFMLXQDHGQYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 Bromo 4 Chloro 2 Ethynylbenzene

Reactivity Profiles of the Terminal Alkyne Functionality

The terminal ethynyl (B1212043) group is a key site of reactivity in the molecule, capable of participating in a variety of reactions.

The carbon-carbon triple bond of the alkyne endows it with a high electron density, making it susceptible to attack by electrophiles. However, the sp-hybridized carbons of the alkyne are more electronegative than sp2-hybridized carbons in alkenes, which can render alkynes less reactive towards some electrophiles compared to their alkene counterparts. msu.edu The initial interaction often involves the formation of a π-complex between the electrophile and the alkyne. msu.edu This can then proceed to form a vinyl cation intermediate, which is generally less stable than a corresponding alkyl carbocation, thus potentially slowing down the reaction rate. chemistrysteps.comquora.com

Conversely, the terminal alkyne can also exhibit nucleophilic character. msu.edu This dual reactivity allows for a broad spectrum of transformations, including additions and coupling reactions. nih.gov The specific reaction pathway often depends on the nature of the reactants and the reaction conditions employed.

A defining characteristic of terminal alkynes is the acidity of the ethynyl proton. The sp-hybridization of the carbon atom attached to the hydrogen results in significant s-character in the C-H bond. ucalgary.ca This increased s-character leads to greater electronegativity of the carbon atom, making the attached proton relatively acidic compared to protons on sp2 or sp3 hybridized carbons. ucalgary.ca

The pKa of a terminal alkyne is typically around 25-26, making it significantly more acidic than alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50). msu.eduucalgary.ca This acidity allows for the deprotonation of the terminal alkyne by a strong base, such as sodium amide (NaNH₂), to form a powerful carbon-centered nucleophile known as an acetylide anion. ucalgary.ca This acetylide can then be used in various synthetic applications, most notably for the formation of new carbon-carbon bonds through reactions with electrophiles like alkyl halides. ucalgary.ca

| Hybridization | s-Character | Approximate pKa |

| sp | 50% | 25 |

| sp² | 33% | 44 |

| sp³ | 25% | 50 |

This table illustrates the relationship between carbon hybridization, s-character, and the acidity of a C-H bond.

Halogen-Specific Reactivity and Differentiated Functionalization

The presence of two different halogens, bromine and chlorine, on the aromatic ring of 1-bromo-4-chloro-2-ethynylbenzene allows for selective functionalization.

In the context of halogen reactivity, particularly in displacement and coupling reactions, the general trend is that reactivity decreases down the group in the periodic table. vaia.comrsc.org Chlorine is generally more reactive than bromine due to its higher electronegativity and smaller atomic size, which results in a stronger attraction for electrons. vaia.comquora.com This inherent difference in reactivity is crucial for directing chemical reactions to a specific halogen site.

The differential reactivity of the C-Br and C-Cl bonds is frequently exploited in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst compared to the more robust C-Cl bond. This allows for selective reactions at the bromine position while leaving the chlorine atom intact. This selectivity provides a powerful tool for the stepwise functionalization of the aromatic ring, enabling the synthesis of complex molecules from the this compound scaffold. The lower reactivity of chlorine can sometimes be overcome by using more reactive catalysts or harsher reaction conditions, but selective reaction at the bromine site is generally favored. libretexts.org

Cycloaddition Reactions Involving the Ethynyl Group

1,3-Dipolar Cycloadditions (e.g., with Azides for Triazole Formation)

The 1,3-dipolar cycloaddition of azides to alkynes, often referred to as the Huisgen cycloaddition, is a powerful and widely used method for the synthesis of 1,2,3-triazoles. nih.govwikipedia.org This reaction can proceed thermally or be catalyzed by copper(I) (CuAAC) or ruthenium(II) (RuAAC), with the catalyzed versions offering high regioselectivity and efficiency. nih.govresearchgate.netnih.gov The CuAAC reaction typically yields 1,4-disubstituted triazoles, while RuAAC favors the formation of the 1,5-regioisomer. nih.gov

While specific studies on the 1,3-dipolar cycloaddition of this compound are limited, the reactivity of its regioisomer, 4-bromo-2-chloro-1-ethynylbenzene (B1411927), has been investigated. A theoretical study using Density Functional Theory (DFT) analyzed the regioselectivity of the reaction between 4-bromo-2-chloro-1-ethynylbenzene and 2-azido-N-(4-diazenylphenyl)acetamide. researchgate.net The calculated global reactivity indices indicated that the azide (B81097) acts as the nucleophile and the alkyne as the electrophile. researchgate.net Local reactivity indices predicted the formation of the 1,4-triazole as the kinetically favored product, while the 1,5-triazole was found to be more stable under thermodynamic control. researchgate.net

Table 1: Calculated Reactivity Indices for the 1,3-Dipolar Cycloaddition of 4-Bromo-2-chloro-1-ethynylbenzene researchgate.net

| Reactant | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

| 4-Bromo-2-chloro-1-ethynylbenzene | High | Low |

| 2-Azido-N-(4-diazenylphenyl)acetamide | Low | High |

Data derived from a theoretical study on a regioisomer of the target compound.

These findings suggest that this compound would readily participate in 1,3-dipolar cycloadditions with organic azides to furnish the corresponding 1-(2-bromo-5-chlorophenyl)-1H-1,2,3-triazoles. The regiochemical outcome would likely be influenced by the reaction conditions and the nature of the azide used.

Diels-Alder and Related Pericyclic Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene or alkyne, to form a cyclohexene (B86901) derivative. masterorganicchemistry.com Phenylacetylenes, such as this compound, can act as dienophiles in Diels-Alder reactions, although they are generally less reactive than electron-deficient alkynes. The presence of the electron-withdrawing halogen atoms on the phenyl ring of this compound may slightly enhance its dienophilic character.

There are no specific examples in the reviewed literature of this compound participating in Diels-Alder reactions. However, based on the general principles of this reaction, it could be expected to react with electron-rich dienes at elevated temperatures to yield substituted bicyclic adducts. The regioselectivity of such a reaction would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile. masterorganicchemistry.com

Annulation and Cyclization Reactions

Intramolecular Annulations Leading to Fused Ring Systems

Intramolecular annulation reactions of derivatives of this compound could provide access to a variety of fused heterocyclic and carbocyclic systems. For instance, if a suitable nucleophilic group were introduced at the ortho position of the ethynyl group, an intramolecular cyclization could be triggered.

No specific studies on the intramolecular annulation of this compound derivatives were found in the available literature. However, organocatalytic intramolecular (4+2) annulations of enals with ynamides have been reported to produce axially chiral 7-aryl indolines, demonstrating the potential of such strategies for constructing complex fused systems. nih.gov

Metal-Catalyzed Cyclization Pathways

Metal-catalyzed cyclization reactions represent a powerful tool for the synthesis of complex cyclic molecules from simple acyclic precursors. The ethynyl and bromo/chloro functionalities of this compound make it a suitable substrate for various metal-catalyzed cyclization pathways. For example, palladium- or copper-catalyzed intramolecular reactions, such as Sonogashira or Heck-type couplings, could be envisioned if an appropriate tethered reaction partner is present.

While no specific metal-catalyzed cyclization reactions involving this compound have been reported, the broader field of metal-catalyzed reactions of haloalkynes is well-established. These reactions often proceed with high efficiency and selectivity, offering a versatile approach to the synthesis of diverse cyclic structures.

Hydrofunctionalization Reactions of the Alkyne Moiety

Hydrofunctionalization reactions involve the addition of an E-H bond (where E is a heteroatom or carbon) across the carbon-carbon triple bond of the alkyne. latrobe.edu.auresearchgate.net These reactions, which include hydrosilylation, hydroboration, hydrostannylation, and hydroamination, provide a direct route to functionalized alkenes with high regio- and stereoselectivity.

Specific research on the hydrofunctionalization of this compound is not available in the reviewed literature. However, the hydrofunctionalization of phenylacetylenes is a well-known transformation. The regioselectivity of the addition would be influenced by the catalyst and the nature of the E-H bond. For instance, the hydroboration-oxidation of terminal alkynes typically yields aldehydes, while other hydrofunctionalization reactions can lead to a variety of vinyl derivatives.

Derivatization Strategies for Advanced Molecular Scaffolds

The presence of three distinct reactive sites (ethynyl, bromo, and chloro) on this compound makes it an attractive building block for the synthesis of advanced molecular scaffolds. These sites can be functionalized sequentially or in one-pot procedures to construct complex molecules with diverse substitution patterns.

For example, the ethynyl group can be transformed into a triazole ring via cycloaddition, as discussed in section 3.3.1. The bromo and chloro groups can then be subjected to various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. A patent for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for the drug dapagliflozin, highlights the utility of related dihalobenzyl compounds in the preparation of medicinally relevant molecules. google.comgoogle.com

While specific derivatization strategies for this compound are not extensively documented, its chemical nature suggests significant potential for the construction of complex and functionally diverse molecular architectures.

Spectroscopic and Structural Elucidation of 1 Bromo 4 Chloro 2 Ethynylbenzene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Bromo-4-chloro-2-ethynylbenzene and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments offers a complete picture of their complex structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the acetylenic proton. The aromatic region would typically display a complex splitting pattern due to the disubstituted benzene (B151609) ring. The protons on the ring would appear as doublets or doublets of doublets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the deshielding effect of the ethynyl (B1212043) group. The acetylenic proton (≡C-H) would appear as a sharp singlet, typically in the range of 3.0-3.5 ppm.

For its derivatives, such as substituted 2'-ethynyl-biphenyl-2-carbaldehydes, the ¹H NMR spectra are more complex but provide a wealth of structural information. mdpi.com For example, in 5′-Chloro-2′-(phenylethynyl)-(1,1′-biphenyl)-2-carbaldehyde, the aldehyde proton appears as a singlet at 9.93 ppm, while the numerous aromatic protons are observed as a series of multiplets between 7.13 and 8.09 ppm. mdpi.com

Table 1: Representative ¹H NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| 5′-Chloro-2′-(phenylethynyl)-(1,1′-biphenyl)-2-carbaldehyde mdpi.com | CDCl₃ | 9.93 (s, 1H), 8.09 (dd, 1H), 7.67 (td, 1H), 7.58–7.54 (m, 2H), 7.42–7.39 (m, 3H), 7.26–7.21(m, 4H), 7.16–7.13 (m, 2H) |

| 2′-[(4-Chlorophenyl)ethynyl]-(1,1′-biphenyl)-2-carbaldehyde mdpi.com | CDCl₃ | 9.92 (s, 1H), 8.08 (dd, 1H), 7.69–7.62 (m, 2H), 7.55 (t, 1H), 7.49–7.40 (m, 4H), 7.22–7.19 (m, 2H), 7.09–7.07 (m, 2H) |

| 1-Chloro-4-(phenylethynyl)benzene rsc.org | CDCl₃ | 7.32-7.38 (m, 5H), 7.45-7.47 (mc, 2H), 7.51-7.55 (m, 2H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to the six carbons of the benzene ring and the two acetylenic carbons. The carbons bonded to the halogen atoms (C-Br and C-Cl) will be significantly shifted downfield. The acetylenic carbons (C≡C) have characteristic chemical shifts, typically between 80 and 90 ppm.

In derivatives, the chemical shifts provide key information for structural confirmation. For instance, the ¹³C NMR spectrum of 5′-Chloro-2′-(phenylethynyl)-(1,1′-biphenyl)-2-carbaldehyde shows the carbonyl carbon at 191.4 ppm, while the various aromatic and acetylenic carbons appear between 87.3 and 142.9 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5′-Chloro-2′-(phenylethynyl)-(1,1′-biphenyl)-2-carbaldehyde mdpi.com | CDCl₃ | 191.4, 142.9, 142.1, 134.5, 134.3, 133.8, 133.1, 131.4, 131.2, 130.3, 128.8, 128.6, 128.4, 127.3, 122.5, 94.8, 87.3 |

| 2′-[(4-Chlorophenyl)ethynyl]-(1,1′-biphenyl)-2-carbaldehyde mdpi.com | CDCl₃ | 191.9, 144.3, 140.5, 134.6, 134.3, 133.6, 132.6, 132.1, 131.4, 130.4, 128.8, 128.8, 128.4, 128.4, 127.0, 123.5, 121.3, 92.7, 89.3 |

| 1-Chloro-4-(phenylethynyl)benzene rsc.org | CDCl₃ | 88.4, 90.5, 121.9, 123.1, 128.5, 128.6, 128.8, 131.7, 133.0, 134.4 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

For unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound and its derivatives, 2D NMR techniques are indispensable. rsc.orguni-rostock.deresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the target molecule, it would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a proton's signal to the carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For example, a correlation between the acetylenic proton and the aromatic carbons would confirm the connectivity of the ethynyl group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. It is particularly useful for determining the stereochemistry and conformation of larger derivatives. uni-rostock.deresearchgate.net

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by several characteristic absorption bands. Based on data for phenylacetylene (B144264), the following peaks are expected vaia.com:

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.

C≡C Stretch: A weaker absorption in the range of 2100-2150 cm⁻¹. Its intensity is variable for substituted alkynes.

=C-H Stretch (Aromatic): Bands appearing above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the benzene ring.

C-Cl and C-Br Stretches: These absorptions appear in the fingerprint region, typically below 800 cm⁻¹, and can be difficult to assign definitively.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Acetylenic ≡C-H Stretch | ~3300 |

| Acetylenic C≡C Stretch | 2100 - 2150 |

| Aromatic =C-H Stretch | 3050 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₄BrCl), the high-resolution mass spectrum would show a distinct isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion and its fragments.

The predicted monoisotopic mass is 213.91849 Da. uni.lu Fragmentation in the mass spectrometer would likely involve the loss of the halogen atoms or the ethynyl group, leading to significant fragment ions that can be used to confirm the structure. PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which is relevant for ion mobility mass spectrometry. uni.lu

Table 4: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 214.92577 | 130.7 |

| [M+Na]⁺ | 236.90771 | 147.3 |

| [M-H]⁻ | 212.91121 | 135.1 |

| [M]⁺ | 213.91794 | 143.8 |

X-ray Diffraction (XRD) and Single Crystal Structure Analysis

Studies on related halogenated aromatic compounds show the importance of intermolecular interactions such as halogen bonding (Cl⋯Cl, Br⋯Br) and C-H⋯π interactions in directing the crystal packing. nih.govnih.gov For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene reveals a three-dimensional architecture stabilized by benzene-C-H⋯π and Cl⋯Cl contacts. nih.govnih.gov Similarly, its bromo-analogue is consolidated by C-H⋯π and Br⋯Br contacts. nih.govnih.gov The structure of a complex indolo[1,2-f]phenanthridine derivative, synthesized from a bromo-phenylethynylbenzene precursor, was unambiguously confirmed by X-ray crystallography, highlighting the technique's power in verifying complex molecular architectures. rsc.org These studies suggest that the crystal structure of this compound would likely be influenced by a combination of halogen bonding and π-stacking interactions involving the aromatic ring and the ethynyl group.

Molecular Conformation and Torsion Angles

The key torsion angles in this molecule would describe the orientation of the substituents relative to the benzene ring. For a perfectly planar arrangement, the torsion angles involving the atoms of the substituents and the adjacent ring carbons would be close to 0° or 180°. In the solid state, minor deviations from planarity may occur due to packing forces in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a variety of weak intermolecular interactions. The presence of halogen atoms (bromine and chlorine) and the ethynyl group are expected to play a significant role in the supramolecular assembly.

Halogen Bonding: Both bromine and chlorine atoms can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region (a σ-hole) on the halogen atom interacts with a nucleophilic site on an adjacent molecule. mdpi.com In the crystal structure of this compound, it is plausible that Br···Cl, Br···Br, Cl···Cl, or halogen···π interactions could be observed. For instance, in the crystal structure of a bromo analogue of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, Br···Br contacts were noted to be important for the three-dimensional architecture. nih.govnih.govresearchgate.net

Hydrogen Bonding: The terminal hydrogen of the ethynyl group is acidic and can participate in weak C–H···π or C–H···X (where X is a halogen) hydrogen bonds. These interactions, while weak, can be crucial in directing the crystal packing.

π–π Stacking: The aromatic rings are likely to engage in π–π stacking interactions. Depending on the relative orientation of the molecules, these could be face-to-face or offset stacking arrangements. These interactions are a common feature in the crystal structures of aromatic compounds.

The interplay of these various interactions will determine the final crystal packing, influencing properties such as density and melting point. In related structures, such as that of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, a combination of C—H···π and Cl···Cl contacts leads to a complex three-dimensional network. nih.govnih.govresearchgate.net A similar synergy of interactions is anticipated for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. rsc.org Although a crystal structure for this compound is not available to perform this analysis, we can predict the likely contributions of different contacts based on the functional groups present and analyses of similar molecules.

A Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. For this compound, the fingerprint plot would be expected to show significant contributions from:

H···H contacts: These are generally the most abundant contacts in organic molecules.

C···H/H···C contacts: These arise from C–H···π interactions and general van der Waals contacts.

Cl···H/H···Cl and Br···H/H···Br contacts: These would represent the hydrogen bonds involving the halogen atoms.

Halogen···Halogen contacts (Cl···Br, Cl···Cl, Br···Br): These would appear as distinct features in the fingerprint plot, indicative of halogen bonding.

C···C contacts: These would correspond to π–π stacking interactions.

Below is a hypothetical breakdown of intermolecular contacts that might be observed in a Hirshfeld surface analysis of this compound, based on analyses of analogous compounds.

Hypothetical Intermolecular Contact Contributions for this compound

| Intermolecular Contact Type | Expected Contribution |

| H···H | High |

| C···H/H···C | Significant |

| Cl···H/H···Cl | Moderate |

| Br···H/H···Br | Moderate |

| C···C (π-π) | Moderate |

| Halogen···Halogen | Significant |

Computational and Theoretical Investigations of 1 Bromo 4 Chloro 2 Ethynylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure of molecules like 1-bromo-4-chloro-2-ethynylbenzene. This method allows for the detailed examination of electron density to determine various molecular properties, providing insights that are complementary to experimental data.

A fundamental step in computational chemistry is geometry optimization, which seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is identified. The resulting optimized structure provides a theoretical model of the molecule's geometry in its ground state. This optimized geometry is crucial as it forms the basis for subsequent calculations of other properties, such as vibrational frequencies and electronic transitions. The energetic stability of the molecule is inherently linked to this optimized structure, representing the most probable conformation under theoretical vacuum conditions.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, M06-2X) approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. For molecules containing halogens like bromine and chlorine, the selection requires careful consideration. Functionals that incorporate dispersion corrections are often favored to accurately model non-covalent interactions.

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules with heavy atoms like bromine, larger basis sets are generally required for accurate descriptions. Pople-style basis sets, such as 6-31G(d,p), are commonly used, where the "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). researchgate.net These functions provide more flexibility to describe the shape of the electron density, which is particularly important for polarized bonds involving electronegative halogen atoms. For even higher accuracy, especially when dealing with halogen bonding or other subtle electronic effects, triple-zeta basis sets or those including diffuse functions (e.g., 6-311++G(d,p)) may be employed. researchgate.net A study on a 1,3-dipolar cycloaddition reaction involving 4-bromo-2-chloro-1-ethynylbenzene (B1411927) utilized the B3LYP-GD3 functional with a 6-31G(d,p) basis set to carry out its investigations. growingscience.com

Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from DFT are instrumental in predicting the chemical behavior of a molecule. These indices provide a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile and identify the most reactive sites.

Conceptual DFT (CDFT) provides a framework for quantifying chemical reactivity concepts using derivatives of the energy with respect to the number of electrons. Key global reactivity indices calculated for this compound include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). growingscience.com The chemical potential indicates the tendency of electrons to escape from the system, while chemical hardness measures the resistance to a change in electron distribution. The global electrophilicity index provides a measure of the energy stabilization when the system acquires additional electronic charge from the environment.

Based on DFT calculations, this compound has been characterized as a strong electrophile. growingscience.com This electrophilic nature is a key determinant in its reactivity, particularly in reactions such as 1,3-dipolar cycloadditions where it acts as the electron-accepting species. growingscience.com

The electrophilicity (ω) and nucleophilicity (N) indices quantify a molecule's ability to accept or donate electrons, respectively. For this compound, these indices have been calculated to understand its role in chemical reactions. The compound exhibits a high electrophilicity index and a low nucleophilicity index, classifying it as a strong electrophile. growingscience.com This suggests that it will readily react with electron-rich species (nucleophiles).

The table below presents the calculated global reactivity indices for this compound. growingscience.com

| Property | Symbol | Value (eV) |

| Chemical Hardness | η | 2.56 |

| Chemical Potential | µ | -4.01 |

| Electronegativity | χ | 4.01 |

| Electrophilicity | ω | 3.14 |

| Nucleophilicity | N | 1.45 |

Data calculated at the B3LYP-GD3/6-31G(d,p) level of theory. growingscience.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character.

The energies of the HOMO and LUMO, as well as the energy gap between them (ΔE = ELUMO - EHOMO), are critical parameters. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. For this compound, the HOMO and LUMO energies confirm its electrophilic nature. The relatively low energy of the LUMO makes it a good electron acceptor. The calculated HOMO-LUMO gap provides a quantitative measure of its stability and reactivity profile. growingscience.com

The table below summarizes the FMO properties for this compound. growingscience.com

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.53 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.41 |

| HOMO-LUMO Energy Gap | ΔE | 5.12 |

Data calculated at the B3LYP-GD3/6-31G(d,p) level of theory. growingscience.com

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Time-Dependent DFT (TD-DFT) calculations would be the standard method to predict the electronic absorption spectra, detailing the energies and oscillator strengths of electronic transitions (e.g., π→π*) for this compound. Currently, specific values for these properties are not documented in published studies.

Computational Elucidation of Reaction Mechanisms

Understanding how this compound participates in chemical reactions requires detailed computational modeling. This would involve mapping the entire reaction pathway for processes such as cycloadditions, cross-coupling reactions, or nucleophilic substitution.

Transition State Analysis and Reaction Pathways

For any proposed reaction, computational chemists would identify the transition state structures—the highest energy points along the reaction coordinate. Calculating the energy of these transition states allows for the determination of the activation energy, which governs the reaction rate. This analysis provides a step-by-step understanding of bond-breaking and bond-forming processes. Such a detailed pathway has not yet been computationally elucidated for this specific molecule.

Regioselectivity Prediction

In reactions where multiple products can be formed, predicting the regioselectivity is essential. For this compound, which has multiple distinct sites for potential reactions, computational methods can predict the most likely outcome. This is often achieved by analyzing local reactivity descriptors, such as Fukui functions or the charges on individual atoms, which indicate the electrophilic and nucleophilic centers of the molecule. Specific predictions for this compound are not available.

Aromatic Character and π-System Interactions

The benzene (B151609) ring in this compound is aromatic, a property that can be quantified computationally using indices like the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the degree of electron delocalization in the ring. Furthermore, the molecule's π-system, comprising the benzene ring and the ethynyl (B1212043) group, can engage in non-covalent interactions, such as π-π stacking or C-H···π interactions, which are vital for understanding its behavior in condensed phases. A quantitative analysis of these properties for this compound is pending future research.

Advanced Research Applications in Chemical Sciences

Role as a Strategic Building Block for Complex Organic Synthesis

The distinct reactivity of the bromo, chloro, and ethynyl (B1212043) functionalities on the benzene (B151609) ring of 1-bromo-4-chloro-2-ethynylbenzene allows for its use in a variety of coupling reactions to construct more elaborate molecular architectures. The bromo group is typically more reactive than the chloro group in palladium-catalyzed cross-coupling reactions, and the terminal alkyne (ethynyl group) offers another site for transformations like Sonogashira coupling, click chemistry, or cyclization reactions. This differential reactivity is key to its role as a strategic building block.

Synthesis of Substituted Benzenes and Biaryls

The synthesis of polysubstituted benzenes and biaryl compounds often relies on sequential cross-coupling reactions. The disparate reactivity of the carbon-bromine and carbon-chlorine bonds in this compound can be exploited to introduce different substituents in a controlled manner. For instance, a Suzuki-Miyaura coupling reaction can be performed selectively at the more reactive C-Br bond, leaving the C-Cl and C≡C-H bonds intact for subsequent functionalization.

This selective functionalization is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler, readily available precursors. The palladium-catalyzed Suzuki–Miyaura cross-coupling reaction is a particularly efficient method for forming Csp²–Csp² bonds to create biaryl compounds. mdpi.com While direct examples using this compound are not prevalent in the provided search results, the principle is well-established with similar dihalogenated benzenes. The general strategy involves:

Initial Coupling at the Bromo Position: Reaction of the bromo- C-Br bond with a boronic acid or ester in the presence of a palladium catalyst.

Subsequent Coupling at the Chloro Position: A second coupling reaction under more forcing conditions to react the less reactive C-Cl bond.

Modification of the Ethynyl Group: The ethynyl group can be further transformed at any stage of the synthesis, for example, through hydration to form a ketone, or by coupling with another aryl halide.

The ability to control the sequence of these reactions allows for the synthesis of a wide array of specifically substituted benzene and biaryl structures, which are important motifs in pharmaceuticals and functional materials.

Precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroaromatics

The ethynyl group in this compound is a key feature that allows for its use as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics. The terminal alkyne can undergo a variety of cyclization and annulation reactions to build up larger aromatic systems.

For example, the Sonogashira coupling of this compound with an ortho-haloaniline could be followed by an intramolecular cyclization to construct a substituted quinoline, a common scaffold in medicinal chemistry. Similarly, reactions that form new rings by involving the ethynyl group are a powerful tool for creating complex aromatic structures.

While specific examples detailing the conversion of this compound to PAHs or heteroaromatics were not found in the search results, the utility of ethynyl-substituted aromatics in such syntheses is a well-established principle in organic chemistry.

Utilization in Materials Science Research

The rigid structure and reactive functional groups of this compound make it an attractive monomer or precursor for the synthesis of novel materials with interesting electronic and optical properties.

Building Blocks for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are materials characterized by alternating single and multiple bonds, which results in delocalized π-electron systems. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

This compound can be used as a monomer in polymerization reactions to create conjugated polymers. For instance, repeated Sonogashira or Suzuki coupling reactions could lead to the formation of phenylacetylene-based polymers. The presence of the chloro and bromo groups offers opportunities for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

The synthesis of conjugated co-oligomers of biphenyl (B1667301) and oligothiophenes demonstrates the utility of bromo-substituted biphenyls in creating semiconducting materials, highlighting the potential of similar bromo-chloro-ethynylbenzene building blocks. researchgate.net

Precursors for Liquid Crystalline Compounds

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that form liquid crystalline phases, known as mesogens, often possess a rigid, rod-like or disc-like shape. The phenylacetylene (B144264) core of this compound provides a rigid element that is desirable in the design of liquid crystalline compounds.

By attaching flexible alkyl or alkoxy chains to the aromatic core via the functional groups, it is possible to synthesize molecules with the potential to exhibit liquid crystalline behavior. The specific arrangement and nature of the substituents play a crucial role in determining the type of liquid crystalline phase and the temperature range over which it is stable.

Contribution to Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The design of molecules that can self-assemble into well-defined supramolecular architectures is a major goal in this field.

The functional groups on this compound can participate in various non-covalent interactions, such as halogen bonding (involving the bromine and chlorine atoms) and hydrogen bonding (involving the acidic proton of the ethynyl group). These interactions can be used to direct the assembly of the molecules into specific one-, two-, or three-dimensional structures in the solid state.

Studies on the crystal structures of similar halogenated compounds have shown the importance of halogen-halogen and C-H···π interactions in directing the molecular packing. nih.govnih.gov It has been noted that chloro, bromo, and ethynyl substituents can play similar roles in the crystal structures of some aromatic compounds, suggesting a degree of "supramolecular equivalence". researchgate.net This indicates that this compound has significant potential as a versatile building block for crystal engineering and the development of new supramolecular materials.

Application in Organometallic Chemistry Research

The reactivity of the ethynyl and halogen functionalities of this compound makes it a valuable precursor in organometallic chemistry, particularly in the synthesis of ligands for catalysis and as a building block for metal-organic frameworks.

Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. nih.govgessnergroup.comua.edu The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency and selectivity of the catalytic process. Aryl halides are common starting materials for the synthesis of functionalized phosphine ligands. organic-chemistry.org

This compound can serve as a precursor for the synthesis of novel phosphine ligands. The bromo and chloro substituents offer sites for the introduction of a phosphine group via cross-coupling reactions. For example, the reaction of a dihaloaryl compound with a secondary phosphine in the presence of a suitable catalyst can yield a functionalized arylphosphine. nih.gov The presence of the ethynyl group on the ligand backbone can also influence the catalytic activity, potentially through electronic effects or by providing an additional site for coordination or further functionalization.

The development of ylide-functionalized phosphines (YPhos) has led to highly active catalysts for a variety of transformations. gessnergroup.com The synthesis of such advanced ligands often starts from functionalized aryl precursors. The unique substitution pattern of this compound could be exploited to create phosphine ligands with tailored electronic and steric properties. Palladium complexes bearing phosphine-functionalized N-heterocyclic carbene (NHC) ligands have also shown high catalytic activity. acs.org The synthesis of such ligands could potentially start from precursors like this compound.

Furthermore, palladium-catalyzed hydrophosphination of alkynes is a powerful method for the synthesis of vinylphosphines, which are valuable ligands and building blocks. snnu.edu.cnmdpi.com The ethynyl group of this compound could undergo such reactions, leading to the formation of unique phosphine ligands containing both halogen and vinyl functionalities.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. alfa-chemistry.comresearchgate.net The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by judiciously choosing the metal and the organic linker. alfa-chemistry.comrsc.org Ethynylbenzene derivatives are attractive candidates for MOF linkers due to their rigidity and linearity, which can lead to the formation of robust and porous frameworks. nih.govgoogle.com

The incorporation of halogen atoms into the organic linkers of MOFs has been shown to be an effective strategy for tuning their properties. alfa-chemistry.comacs.orgresearchgate.netnih.gov Halogenated linkers can influence the electronic structure of the framework, modify the adsorption properties for gases and small molecules, and enhance catalytic activity. acs.orgnih.gov For example, chloro-functionalized MOFs have demonstrated enhanced benzene adsorption. nih.gov Quantum chemistry calculations have revealed that halogenation of the linker can alter the geometry and band gap of the MOF. rsc.org

This compound, after appropriate functionalization to introduce coordinating groups (e.g., carboxylic acids), could be employed as a linker in the synthesis of novel MOFs. The bromo and chloro substituents would be expected to impart specific functionalities to the resulting framework. These halogen atoms can participate in halogen bonding interactions within the framework, potentially influencing the packing and stability of the structure. mdpi.com They can also serve as sites for post-synthetic modification, allowing for the introduction of further functionalities. The ethynyl group provides a rigid and linear component to the linker, contributing to the formation of a well-defined and porous structure.

The use of halogenated linkers has been shown to impact the catalytic performance of MOFs. For instance, iron-based MOFs with halogen-containing linkers have been investigated for their electrocatalytic oxygen evolution reaction (OER) activity, with density functional theory calculations indicating that the halogen groups modulate the electronic structure of the metal active sites. acs.org This suggests that MOFs constructed from linkers derived from this compound could exhibit interesting catalytic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.